Cas no 2229154-45-2 (3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid)

3-1-(2-Methylpropyl)-1H-pyrazol-3-ylbutanoic acid is a pyrazole-derived carboxylic acid compound with potential applications in pharmaceutical and agrochemical research. Its structure features a butanoic acid moiety linked to a substituted pyrazole ring, offering versatility for further functionalization. The presence of the 2-methylpropyl group enhances lipophilicity, which may improve membrane permeability in biological systems. This compound is of interest due to its potential as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors or receptor modulators. Its well-defined chemical properties and stability under standard conditions make it suitable for experimental studies requiring precise molecular scaffolds. Further research may explore its utility in drug discovery or material science applications.
3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid structure
2229154-45-2 structure
Product Name:3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid
CAS No:2229154-45-2
MF:C11H18N2O2
MW:210.272822856903
CID:5849497
PubChem ID:165764703
Update Time:2025-06-15

3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid
    • 2229154-45-2
    • 3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
    • EN300-1776733
    • Inchi: 1S/C11H18N2O2/c1-8(2)7-13-5-4-10(12-13)9(3)6-11(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
    • InChI Key: XALZSDVTWJFJAZ-UHFFFAOYSA-N
    • SMILES: OC(CC(C)C1C=CN(CC(C)C)N=1)=O

Computed Properties

  • Exact Mass: 210.136827821g/mol
  • Monoisotopic Mass: 210.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.1Ų

3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1776733-0.05g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
0.05g
$1344.0 2023-09-20
Enamine
EN300-1776733-0.1g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
0.1g
$1408.0 2023-09-20
Enamine
EN300-1776733-0.25g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
0.25g
$1472.0 2023-09-20
Enamine
EN300-1776733-0.5g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
0.5g
$1536.0 2023-09-20
Enamine
EN300-1776733-1.0g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
1g
$1599.0 2023-06-03
Enamine
EN300-1776733-2.5g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
2.5g
$3136.0 2023-09-20
Enamine
EN300-1776733-5.0g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
5g
$4641.0 2023-06-03
Enamine
EN300-1776733-10.0g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
10g
$6882.0 2023-06-03
Enamine
EN300-1776733-1g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
1g
$1599.0 2023-09-20
Enamine
EN300-1776733-5g
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
2229154-45-2
5g
$4641.0 2023-09-20

Additional information on 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid

Recent Advances in the Study of 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid (CAS: 2229154-45-2)

The compound 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid (CAS: 2229154-45-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole core and butanoic acid side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a compound of considerable interest for drug development.

One of the key areas of research has been the synthesis and optimization of 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed a multi-step process involving the condensation of 2-methylpropylhydrazine with a β-keto ester, followed by hydrolysis to yield the target compound. This advancement is expected to facilitate larger-scale production for preclinical and clinical studies.

In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid exhibits potent anti-inflammatory and analgesic effects. A 2023 study in the European Journal of Pharmacology reported that the compound significantly inhibits cyclooxygenase-2 (COX-2) activity, with a selectivity ratio comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest its potential as a safer alternative to traditional NSAIDs, which are often associated with gastrointestinal side effects.

Further investigations have explored the compound's potential in oncology. A preprint article (2024) from a research group at the National Cancer Institute highlighted its ability to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. In xenograft models, the compound demonstrated significant tumor growth inhibition, particularly in breast and prostate cancer cell lines. These results underscore its potential as a lead compound for developing targeted cancer therapies.

Despite these promising findings, challenges remain in the development of 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid as a therapeutic agent. Pharmacokinetic studies have revealed moderate oral bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies. Additionally, comprehensive toxicology studies are required to assess its safety profile before advancing to clinical trials.

In conclusion, 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid (CAS: 2229154-45-2) represents a promising candidate for multiple therapeutic applications, particularly in inflammation and oncology. Ongoing research efforts are focused on optimizing its pharmacological properties and addressing current limitations. As these studies progress, this compound may emerge as a valuable addition to the pharmaceutical arsenal, offering new treatment options for patients with unmet medical needs.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD